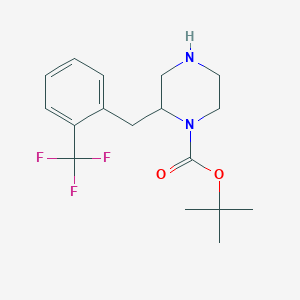
2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazine ring. This compound is of interest due to its unique chemical properties conferred by the trifluoromethyl group, which enhances its stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple stepsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Substitution: The benzyl and piperazine moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperazine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Trifluoromethyl-phenyl)-piperazine: Similar structure but lacks the carboxylic acid ester group.
2-(2-Trifluoromethyl-benzyl)-piperidine: Similar structure but contains a piperidine ring instead of piperazine.
2-(2-Trifluoromethyl-benzyl)-morpholine: Contains a morpholine ring instead of piperazine.
Uniqueness
The uniqueness of 2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its combination of the trifluoromethyl group, benzyl moiety, and piperazine ring, which together confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H23F3N2O2 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
tert-butyl 2-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-21-11-13(22)10-12-6-4-5-7-14(12)17(18,19)20/h4-7,13,21H,8-11H2,1-3H3 |
InChI Key |
YUMAEWZSVRSOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




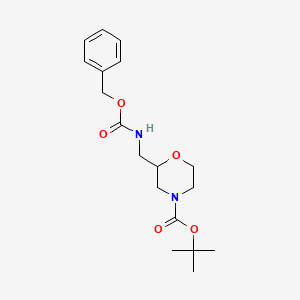
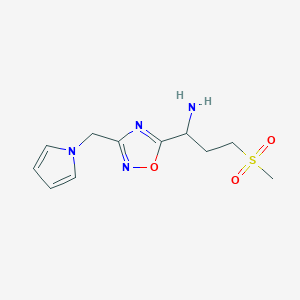
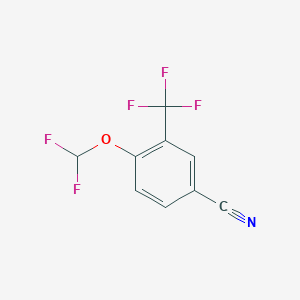
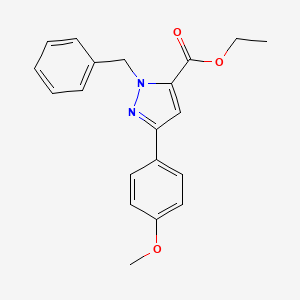
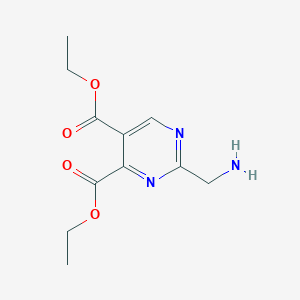
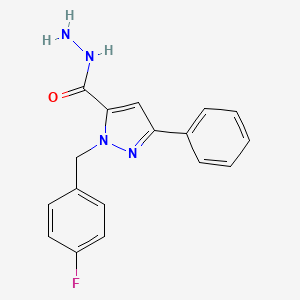
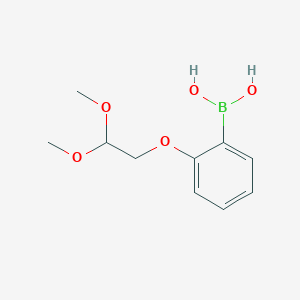

![(2S)-5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B14863612.png)
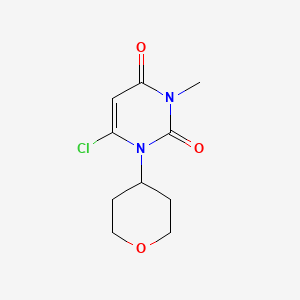
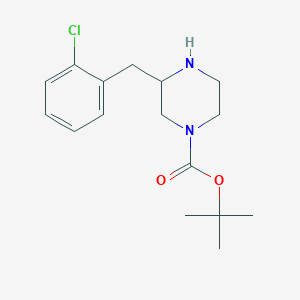
![2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B14863620.png)
